Cadmium chloride hydrate

Solubility Electroplating bath formulation Cadmium-ion availability

Cadmium chloride hydrate (hemipentahydrate, CdCl₂·2.5H₂O) is a highly water-soluble, hygroscopic crystalline solid that serves as a fundamental cadmium-ion source across electroplating, quantum-dot synthesis, toxicological research, and photography. With a water solubility of approximately 1,680 g/L at 20 °C—roughly double that of cadmium sulfate—it provides the highest aqueous cadmium-ion loading among common laboratory cadmium salts.

Molecular Formula CdCl2H2O
Molecular Weight 201.33 g/mol
CAS No. 7990-78-5
Cat. No. B1352477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium chloride hydrate
CAS7990-78-5
Molecular FormulaCdCl2H2O
Molecular Weight201.33 g/mol
Structural Identifiers
SMILESO.[Cl-].[Cl-].[Cd+2]
InChIInChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2
InChIKeyOISMQLUZKQIKII-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Chloride Hydrate (CAS 7990-78-5): Technical Baseline & Selection Context


Cadmium chloride hydrate (hemipentahydrate, CdCl₂·2.5H₂O) is a highly water-soluble, hygroscopic crystalline solid that serves as a fundamental cadmium-ion source across electroplating, quantum-dot synthesis, toxicological research, and photography [1]. With a water solubility of approximately 1,680 g/L at 20 °C—roughly double that of cadmium sulfate—it provides the highest aqueous cadmium-ion loading among common laboratory cadmium salts [2]. The hemipentahydrate stoichiometry delivers a defined water content of ~20 wt%, distinguishing it from the anhydrous form that absorbs variable atmospheric moisture, a critical consideration for gravimetric experimental protocols [3].

Why Generic Substitution Fails: Evidence-Based Differentiation of Cadmium Chloride Hydrate from Closest Analogs


Cadmium salts are not interchangeable despite sharing the Cd²⁺ cation. Water solubility varies over a 300-fold range among common cadmium compounds—cadmium chloride at 1,680 g/L versus cadmium oxide at 5 mg/L [1]—directly controlling the maximum achievable Cd²⁺ concentration in aqueous processes. Hydration state introduces a second, often overlooked variable: the hemipentahydrate has a fixed, crystallographically defined water content, whereas anhydrous cadmium chloride is strongly hygroscopic and can gain ~9 wt% water within days of ambient exposure, undermining gravimetric accuracy [2]. Furthermore, the counter-ion alters precursor reactivity in nanomaterial synthesis: cadmium chloride yields quantum dots with fundamentally different emission characteristics compared to cadmium acetate or nitrate, a consequence of distinct stability constants and capping-molecule interactions during nucleation [3].

Quantitative Differentiation Evidence: Cadmium Chloride Hydrate vs. Closest Analogs


Water Solubility: 2.2-Fold Higher Cadmium-Ion Loading Capacity Versus Cadmium Sulfate

Cadmium chloride hydrate delivers a water solubility of 1,680 g/L (20 °C), which is 2.2-fold higher than the 755 g/L measured for cadmium sulfate under identical conditions [1]. This solubility advantage directly translates to a higher maximum attainable Cd²⁺ concentration in aqueous solution, enabling preparation of high-ionic-strength electroplating baths and concentrated stock solutions without precipitation risk. At the opposite extreme, cadmium oxide is practically insoluble (5 mg/L), while cadmium nitrate tetrahydrate exceeds chloride at 2,150 g/L but introduces oxidizing nitrate counter-ions that may be incompatible with reducing environments [2].

Solubility Electroplating bath formulation Cadmium-ion availability

Hydration-State Certainty: Defined 20 wt% Water Content Versus Variable Moisture Uptake of Anhydrous CdCl₂

The hemipentahydrate form (CdCl₂·2.5H₂O) has a crystallographically defined water content of approximately 20 wt% that remains stable under standard storage, whereas anhydrous cadmium chloride is strongly hygroscopic: thermogravimetric analysis demonstrates it absorbs roughly 9 wt% water within one week of ambient air exposure, never reaching full hydration equilibrium [1]. This differential means that a researcher weighing '100 mg' of anhydrous CdCl₂ from an opened container may actually be dispensing only ~91 mg of CdCl₂ and ~9 mg of adventitious water, introducing a systematic 9% gravimetric error. By contrast, correct formula-weight calculation for the hemipentahydrate (MW 228.36) yields predictable cadmium content [2].

Hygroscopicity Gravimetric accuracy Stoichiometry

Quantum-Dot Precursor Reactivity: Cadmium Chloride Directs Trapping-State Versus Band-Edge Emission Compared to Cadmium Acetate

In mercaptoacetic acid-capped CdS quantum dot synthesis, the choice of cadmium precursor dictates both nanoparticle size and emission character. Wageh et al. (2015) demonstrated that cadmium chloride and cadmium nitrate produce CdS quantum dots that exhibit exclusively trapping-state emissions, whereas cadmium acetate yields larger quantum dots with high-intensity band-edge emission accompanied by low-intensity trapping-state emission [1]. The difference originates from the lower stability constant of cadmium acetate, which accelerates nucleation kinetics and promotes larger crystallite growth [2]. X-ray diffraction confirmed that acetate-derived QDs are systematically larger than chloride-derived QDs under otherwise identical synthesis conditions.

Quantum dot synthesis Photoluminescence Nanoparticle precursor

Cyanide-Free Alkaline Electroplating: Cadmium Chloride Enables 70% Current Efficiency with 1,000-Hour Salt-Spray Resistance

A novel alkaline cyanide-free cadmium plating process reported in 2019 uses cadmium chloride as the cadmium-ion source at 25–35 g/L, achieving a cathodic current efficiency of approximately 70%, a throwing power of 43–59%, and a covering power of 8.3 [1]. The resulting cadmium coatings, after low-chromium iridescent passivation, withstood 1,000 hours of neutral salt-spray testing (ASTM B117 equivalent) without white-rust formation, and a 36 μm-thick deposit demonstrated good flexibility in bending tests [2]. This performance is achieved without the hazardous cyanide complexants historically required for cadmium electroplating from cadmium oxide feedstocks, and the chloride-based chemistry avoids the hydrogen-evolution and deposit-morphology challenges associated with acidic sulfate baths [3].

Electroplating Cyanide-free cadmium plating Corrosion resistance

Purity Grade: 99.99% Metals-Basis Availability Supports Trace-Metal-Sensitive Applications

Cadmium chloride hydrate is commercially available at 99.99% purity on a metals basis (Thermo Scientific/Alfa Aesar catalog #11333597), with an anhydrous formula weight of 183.32 g/mol . This purity tier exceeds the typical ≥99.0% ACS reagent-grade specification for cadmium sulfate and the ≥99.0% puriss. p.a. grade commonly offered for cadmium nitrate tetrahydrate . For applications such as photovoltaic device fabrication, where transition-metal impurities at the ppm level can create recombination centers that degrade carrier lifetime, or for preparing certified cadmium standard solutions for atomic spectroscopy, the 99.99% metals-basis grade minimizes uncontrolled dopant introduction.

High-purity reagent Trace metals analysis Semiconductor precursor

Acute Oral Toxicity: Cadmium Chloride Hydrate LD₅₀ of 665 mg/kg Versus Cadmium Sulfate at 280 mg/kg

Reported acute oral LD₅₀ values for cadmium salts in rats show a rank order correlated with solubility and bioavailability: cadmium chloride hydrate has an oral LD₅₀ of 665 mg/kg (rat) [1], whereas cadmium sulfate is approximately 2.4-fold more acutely toxic with an LD₅₀ of 280 mg/kg (rat, oral) [2]. The lower acute toxicity of the chloride form relative to the sulfate is consistent with differences in gastrointestinal absorption kinetics, although both compounds are classified as IARC Group 1 human carcinogens and require equivalent chronic-exposure precautions [3]. This differential is relevant for laboratory safety-protocol design and for selecting the test article in repeated-dose toxicology studies where the wider therapeutic index of the chloride may permit a broader dosing range before reaching acutely lethal thresholds.

Toxicology Safety assessment Risk-based procurement

High-Confidence Application Scenarios for Cadmium Chloride Hydrate Based on Quantitative Differentiation Evidence


Cyanide-Free Alkaline Cadmium Electroplating for Aerospace Fastener Corrosion Protection

The cadmium chloride hydrate-based alkaline cyanide-free plating process documented by Guangzhou Chaobang Chemical (2019) delivers 1,000-hour neutral salt-spray resistance after low-chromium passivation, with a current efficiency of ~70% and a deposition rate of 0.35 μm/min at 1.0 A/dm² [1]. This formulation enables aerospace component manufacturers to meet cadmium-plating corrosion-protection specifications without the acute toxicity hazard of cyanide-based baths. The high water solubility of cadmium chloride hydrate (1,680 g/L) [2] ensures rapid bath make-up and replenishment, while the defined hydration state supports consistent bath chemistry control over extended production runs.

Cadmium-Sulfide Quantum Dot Synthesis Targeting Trapping-State Photoluminescence for Sensing

When the research objective is to engineer CdS quantum dots with dominant trapping-state emission—relevant for charge-transfer-based sensing, photocatalysis, or photodetector applications—cadmium chloride hydrate is the precursor of choice. Wageh et al. (2015) demonstrated that CdCl₂-derived mercaptoacetic acid-capped CdS QDs produce exclusively trapping-state photoluminescence, in contrast to cadmium acetate-derived QDs that exhibit mixed band-edge/trapping emission [3]. The smaller nanoparticle size and distinct surface-capping chemistry associated with the chloride precursor's higher stability constant provide a reproducible route to defect-engineered QDs.

Trace-Metal-Sensitive Cadmium Standard Solution Preparation for Atomic Spectroscopy

The commercial availability of cadmium chloride hydrate at 99.99% purity on a metals basis (Thermo Scientific/Alfa Aesar) makes it suitable for preparing certified cadmium standard solutions for inductively coupled plasma mass spectrometry (ICP-MS) and atomic absorption spectroscopy (AAS) calibration. The defined hemipentahydrate stoichiometry (MW 228.36) [4] enables accurate gravimetric preparation of Cd²⁺ stock standards without the weighing uncertainty introduced by the hygroscopic anhydrous form, which can gain up to 9 wt% adventitious water within days of bottle opening [5].

Repeated-Dose Toxicology Studies Requiring Controlled Cadmium Exposure with Wider Dosing Latitude

For subchronic and chronic oral toxicology studies in rodent models, cadmium chloride hydrate provides a well-characterized test article with an oral LD₅₀ of 665 mg/kg (rat) [6], which is 2.4-fold higher (less acutely lethal) than cadmium sulfate at 280 mg/kg. This wider margin between effective and acutely toxic doses enables more flexible experimental design of repeated-dose regimens—such as the 8.8 mg/kg (1/75 LD₅₀) and 2.93 mg/kg (1/227 LD₅₀) dosing protocols used in genotoxicity studies [7]—while the defined hydration state ensures that the actual cadmium mass administered per dose is consistent across the study duration.

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